4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline
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Overview
Description
4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-7-methylquinazoline
- 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)quinazoline
Uniqueness
4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-8-fluoroquinazoline is unique due to the specific arrangement of its fluorine atoms and the presence of a chloro group. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H7ClF4N2 |
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Molecular Weight |
326.67 g/mol |
IUPAC Name |
4-chloro-2-[difluoro-(4-fluorophenyl)methyl]-8-fluoroquinazoline |
InChI |
InChI=1S/C15H7ClF4N2/c16-13-10-2-1-3-11(18)12(10)21-14(22-13)15(19,20)8-4-6-9(17)7-5-8/h1-7H |
InChI Key |
GZVZBNADUKENMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(C3=CC=C(C=C3)F)(F)F |
Origin of Product |
United States |
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